(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c15-11-3-1-5-18-13(11)21-10-4-8-19(9-10)14(20)12-16-6-2-7-17-12/h1-3,5-7,10H,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEHMOUUOFKVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H19BrN2O
- IUPAC Name : this compound
This structure features a bromopyridinyl group, a pyrrolidine moiety, and a pyrimidine component, which contribute to its unique biological properties.
Antimicrobial Properties
Research indicates that compounds containing pyrrolidine and pyridine derivatives exhibit significant antimicrobial activities. In particular, studies have shown that similar pyrrolidine derivatives possess antibacterial and antifungal properties. For instance, compounds with halogen substituents have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| PA-1 | S. aureus | 0.0039 |
| PA-1 | E. coli | 0.025 |
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within microbial cells. The bromine atom in the structure may enhance binding affinity to target sites due to its electronegative properties, potentially leading to disruption of microbial metabolism or cell wall synthesis .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Pyrrolidine Derivatives : A study evaluated various pyrrolidine derivatives for their antibacterial properties, revealing that those with halogen substitutions exhibited superior activity against Gram-positive and Gram-negative bacteria .
- Pyridine-Based Compounds : Another research effort focused on synthesizing pyridine derivatives, which showed promising results in inhibiting biofilm formation and enhancing antibacterial efficacy against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the structural components:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve membrane permeability.
- Pyrrolidine Ring : This moiety is crucial for biological activity, as it can stabilize interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyridine and pyrimidine derivatives, particularly those involving pyrrolidine linkages. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The 3-bromo group in the target compound distinguishes it from AZD-5597, which has a 5-fluoro-pyrimidine and an imidazole group. Bromine’s larger atomic radius and electrophilicity may alter binding kinetics compared to fluorine’s electronegativity in AZD-5597 .
Molecular Weight and Complexity: The target compound (~348.9 g/mol) is smaller than AZD-5597 (437.51 g/mol), suggesting differences in solubility and membrane permeability. AZD-5597’s imidazole and methylamino groups enhance its kinase-targeting specificity .
Functional Analogues in Catalogs: Pyridine derivatives like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () share the pyrrolidine-pyridine backbone but lack the bromine and methanone groups, limiting direct functional overlap .
Research Findings and Hypotheses
The 3-bromopyridine moiety could act as a halogen-bond donor, mimicking AZD-5597’s fluorine-mediated interactions with CDK active sites . However, the absence of an imidazole or methylamino group may reduce affinity.
Table 2: Hypothetical Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
